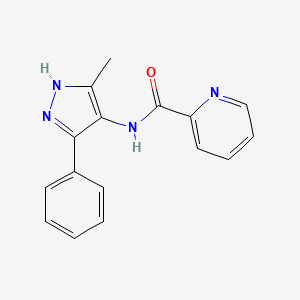
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-metil-3-fenil-1H-pirazol-4-il)piridina-2-carboxamida es un compuesto heterocíclico que presenta un anillo de pirazol fusionado con un anillo de piridina. Este compuesto es de gran interés en la química orgánica y medicinal debido a sus posibles propiedades farmacológicas y su papel como bloque de construcción en la síntesis de moléculas más complejas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(5-metil-3-fenil-1H-pirazol-4-il)piridina-2-carboxamida generalmente implica la reacción del ácido 5-metil-3-fenil-1H-pirazol-4-carboxílico con 2-aminopiridina en condiciones apropiadas. La reacción generalmente se lleva a cabo en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como trietilamina en un solvente orgánico como diclorometano .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza. Las condiciones de reacción se controlan cuidadosamente para minimizar los subproductos y maximizar la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
N-(5-metil-3-fenil-1H-pirazol-4-il)piridina-2-carboxamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el anillo de pirazol.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
N-(5-metil-3-fenil-1H-pirazol-4-il)piridina-2-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de compuestos heterocíclicos más complejos.
Biología: Se investiga por su potencial como inhibidor enzimático.
Medicina: Se explora por sus propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción de N-(5-metil-3-fenil-1H-pirazol-4-il)piridina-2-carboxamida implica su interacción con objetivos moleculares específicos. Puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. El compuesto también puede interactuar con las vías celulares involucradas en la inflamación y la progresión del cáncer .
Comparación Con Compuestos Similares
Compuestos similares
- N-(3-fenil-1H-pirazol-4-il)piridina-2-carboxamida
- N-(5-metil-1H-pirazol-4-il)piridina-2-carboxamida
- N-(3-fenil-1H-pirazol-4-il)piridina-3-carboxamida
Singularidad
N-(5-metil-3-fenil-1H-pirazol-4-il)piridina-2-carboxamida es único debido a la presencia de un grupo metilo y un grupo fenilo en el anillo de pirazol, lo que puede influir en su reactividad y actividad biológica. Esta singularidad estructural lo convierte en un compuesto valioso para futuras investigaciones y desarrollos .
Propiedades
Número CAS |
645418-13-9 |
|---|---|
Fórmula molecular |
C16H14N4O |
Peso molecular |
278.31 g/mol |
Nombre IUPAC |
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C16H14N4O/c1-11-14(18-16(21)13-9-5-6-10-17-13)15(20-19-11)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,21)(H,19,20) |
Clave InChI |
SZFIOCRDMCEMQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)
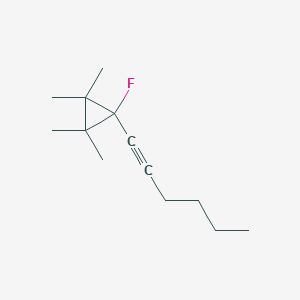
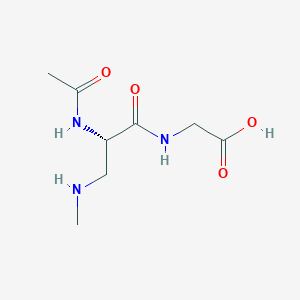
![1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride](/img/structure/B12591096.png)
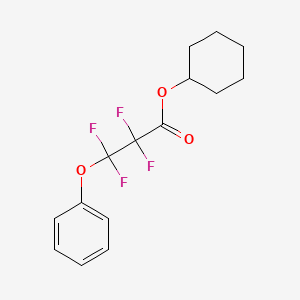
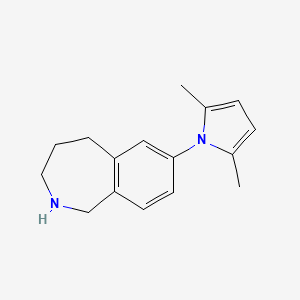

![Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one](/img/structure/B12591124.png)
![2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol](/img/structure/B12591132.png)
![2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane](/img/structure/B12591134.png)
![2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine](/img/structure/B12591137.png)

![Lithium, [[bis(1-methylethyl)phosphino]methyl]-](/img/structure/B12591145.png)

